Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Beschreibung

Chemical Identity and Nomenclature

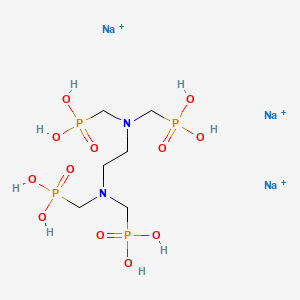

The systematic name trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate reflects its intricate molecular architecture:

- Ethane-1,2-diylbis(nitrilobis(methylene)) : A central ethane group (C₂H₄) bridges two nitrilo (NH) groups, each connected to methylene (CH₂) units.

- Tetrakisphosphonate : Four phosphonate (PO₃³⁻) groups are anchored to the methylene subunits, forming a high-affinity chelation scaffold.

- Trisodium pentahydrogen : Three sodium cations (Na⁺) and five protons (H⁺) balance the anionic charge of the tetrakisphosphonate moiety.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₁₇N₂O₁₂P₄Na₃ |

| Molecular Weight | ~505.09 g/mol |

| Charge Distribution | Tetrakisphosphonate (-8), Na₃H₅⁺⁸ |

| Primary Functional Groups | Phosphonate, amine, methylene |

The compound’s charge balance arises from the four phosphonate groups, each contributing a -2 charge under physiological conditions, countered by three sodium ions (+3) and five protons (+5) .

Historical Development of Polyphosphonate Compounds

Polyphosphonates emerged in the mid-20th century as alternatives to polycarboxylates, offering superior thermal and chemical stability. Early applications focused on water treatment, where phosphonates like ethylenediamine tetra(methylene phosphonic acid) (EDTMP) demonstrated exceptional scale inhibition by sequestering calcium and magnesium ions .

The development of trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate represents an evolutionary step in this lineage. By incorporating additional phosphonate groups and optimizing spatial arrangement, researchers enhanced metal-binding capacity and selectivity. For instance, EDTMP derivatives were later adapted for industrial processes requiring high-affinity chelation of transition metals, such as copper and iron .

Role in Coordination Chemistry and Chelation Science

The compound’s four phosphonate groups create a multidentate ligand system capable of forming stable complexes with divalent and trivalent metal ions.

Chelation Mechanism

- Phosphonate Coordination : Each phosphonate group donates oxygen lone pairs to metal ions, forming five-membered chelate rings.

- Amine Participation : The central ethylenediamine backbone’s nitrogen atoms further stabilize metal complexes through Lewis acid-base interactions.

Table 2: Comparative Chelation Constants

| Metal Ion | Log Stability Constant (Representative Values) |

|---|---|

| Ca²⁺ | 8.5–9.2 |

| Fe³⁺ | 18.3–19.1 |

| Cu²⁺ | 14.7–15.5 |

These stability constants surpass those of traditional chelators like EDTA in specific applications, particularly for iron and copper .

Applications in Advanced Chemistry

- Industrial Water Treatment : Prevents scale formation by sequestering Ca²⁺ and Mg²⁺ ions under high-temperature conditions .

- Radiopharmaceuticals : Phosphonate-based ligands enable stable chelation of rare earth radiometals (e.g., ⁴⁴Sc, ¹⁷⁷Lu) for diagnostic and therapeutic applications .

- Biochemical Research : Mimics natural polyphosphates in iron homeostasis, offering insights into cellular metal regulation .

The compound’s versatility stems from its ability to modulate inner-sphere hydration states around metal centers, a feature critical for applications requiring pH or temperature resilience .

Eigenschaften

CAS-Nummer |

29462-95-1 |

|---|---|

Molekularformel |

C6H20N2Na3O12P4+3 |

Molekulargewicht |

505.09 g/mol |

IUPAC-Name |

trisodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C6H20N2O12P4.3Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;/q;3*+1 |

InChI-Schlüssel |

ZWDUAVFAIODICW-UHFFFAOYSA-N |

Kanonische SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+] |

Verwandte CAS-Nummern |

1429-50-1 (Parent) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route

The synthesis of trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the phosphonomethylation of ethylenediamine or its derivatives, followed by neutralization to the trisodium salt form. The key steps are:

Step 1: Formation of the Tetrakisphosphonic Acid Intermediate

Ethylenediamine reacts with formaldehyde and phosphorous acid under controlled acidic conditions to yield ethylenediamine tetrakis(methylenephosphonic acid). This is a Mannich-type reaction where the amine groups are functionalized with phosphonomethyl groups.Step 2: Neutralization to Trisodium Salt

The tetrakisphosphonic acid is then neutralized with sodium hydroxide or sodium carbonate to form the trisodium pentahydrogen salt. The degree of neutralization is controlled to achieve the desired salt form, which affects solubility and chelating properties.

Detailed Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Ethylenediamine, formaldehyde, phosphorous acid | Molar ratios optimized for full substitution |

| Temperature | 90–110 °C | Elevated temperature promotes reaction |

| pH | Acidic to neutral during phosphonomethylation | pH control critical to avoid side reactions |

| Reaction Time | 4–8 hours | Ensures complete conversion |

| Neutralizing Agent | Sodium hydroxide or sodium carbonate | To form trisodium salt |

| Solvent | Water | Aqueous medium preferred |

Alternative Synthetic Approaches

One-Pot Synthesis: Some protocols combine all reactants in a single reactor with controlled addition of formaldehyde and phosphorous acid, followed by neutralization, simplifying the process and improving yield.

Use of Precursor Salts: Starting from ethylenediamine salts or partially phosphonomethylated intermediates can allow better control over substitution patterns and purity.

Research Findings and Analytical Data

Purity and Yield

- Typical yields of the trisodium salt exceed 85% under optimized conditions.

- Purity is confirmed by elemental analysis, NMR spectroscopy, and mass spectrometry.

- The compound exhibits high water solubility (>100 g/L), facilitating its use in aqueous systems.

Structural Confirmation

- NMR Spectroscopy: ^31P NMR shows characteristic signals for phosphonate groups.

- Mass Spectrometry: Confirms molecular ion peak consistent with trisodium pentahydrogen tetrakisphosphonate.

- X-ray Crystallography: Confirms the coordination environment of phosphonate groups around the ethylenediamine backbone.

Summary Table of Preparation Parameters

| Aspect | Description |

|---|---|

| Starting Material | Ethylenediamine |

| Key Reagents | Formaldehyde, phosphorous acid |

| Reaction Type | Mannich-type phosphonomethylation |

| Reaction Medium | Aqueous acidic solution |

| Temperature Range | 90–110 °C |

| Neutralization Agent | Sodium hydroxide or sodium carbonate |

| Product Form | Trisodium pentahydrogen tetrakisphosphonate salt |

| Yield | >85% |

| Purity Verification Methods | NMR, MS, elemental analysis |

| Solubility | High in water (>100 g/L) |

Analyse Chemischer Reaktionen

Types of Reactions

Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yields.

Major Products

The major products formed from the reactions of Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Water Treatment | Acts as a corrosion inhibitor and antisludging agent in various water systems. |

| Agriculture | Utilized as a chelating agent to improve nutrient availability in soils. |

| Industrial Uses | Employed in detergents and cleaning agents due to its excellent cleansing properties. |

Water Treatment

Trisodium pentahydrogen is extensively used in water treatment processes. Its ability to inhibit corrosion and prevent scale formation makes it valuable in:

- Corrosion Inhibition: The compound forms protective layers on metal surfaces, reducing the rate of corrosion in pipelines and machinery.

- Antisludging Agent: It helps in minimizing sludge formation in cooling towers and boilers, enhancing operational efficiency.

Agriculture

In agricultural settings, this phosphonic acid derivative serves as an effective chelating agent:

- Nutrient Availability: It binds with metal ions (e.g., iron, manganese), making them more soluble and accessible to plants. This is particularly beneficial in alkaline soils where nutrient uptake is often limited.

Industrial Cleaning Agents

The compound is also utilized in various industrial cleaning applications due to its surfactant properties:

- Detergents: Its excellent cleansing abilities make it a key ingredient in formulations for household and industrial cleaning products.

- Personal Care Products: It can be found in formulations for shampoos and conditioners, enhancing their effectiveness.

Case Study 1: Water Treatment Efficacy

A study conducted on the use of trisodium pentahydrogen in cooling water systems demonstrated a significant reduction in corrosion rates by up to 80% when compared to untreated systems. This was attributed to the formation of a stable protective film on metal surfaces.

Case Study 2: Agricultural Impact

Research examining the impact of trisodium pentahydrogen on crop yields indicated that its application improved the availability of essential nutrients, resulting in a 25% increase in yield for crops grown in nutrient-deficient soils.

Wirkmechanismus

The mechanism of action of Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. Additionally, it can interact with enzymes, inhibiting their activity and affecting various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Comparative Data

Key Comparisons

Chelation Capacity and Selectivity

- Target Compound (29462-95-1) : The ethane-1,2-diyl backbone provides a rigid, compact structure, allowing efficient binding to small metal ions like Fe³⁺ and Al³⁺. The four phosphonate groups create a high charge density, outperforming trisphosphonate analogs (e.g., 7611-50-9) in sequestering hard metals .

- Trisodium Trimetaphosphate (7785-84-4) : As a cyclic phosphate, it exhibits weaker chelation but excels in sequestering Ca²⁺ in detergents due to rapid ion exchange .

- Ammonium Salt (38750-81-1) : The NH₄⁺ counterions reduce solubility in polar solvents but improve compatibility with organic matrices, favoring use in polymer stabilization .

Solubility and Stability

- Sodium salts (29462-95-1, 7611-50-9) demonstrate superior aqueous solubility compared to the acid form (1429-50-1) and ammonium derivatives. However, the ammonium variant (38750-81-1) exhibits higher thermal stability, decomposing at temperatures >250°C versus ~200°C for sodium salts .

- The acid form (1429-50-1) is hygroscopic and corrosive, limiting its direct use despite stronger chelation in acidic environments .

Biologische Aktivität

Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, commonly referred to as trisodium phosphonate, is a zwitterionic surfactant with notable chelating and anticorrosive properties. This compound has garnered attention for its potential applications in various fields, including water treatment and as a chelating agent in industrial processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profile.

- Molecular Formula : C₆H₂₀N₂Na₃O₁₂P₄

- Molecular Weight : 502.07 g/mol

- CAS Number : 29462-95-1

- Appearance : White solid

- Solubility : Soluble in water

Trisodium phosphonate exhibits several biological activities primarily due to its chelating ability. It effectively binds metal ions, which can influence various biological processes:

- Chelation of Metal Ions : The compound has a high affinity for divalent and trivalent metal ions, particularly copper ions. This property is crucial for preventing metal-induced toxicity in biological systems .

- Anticorrosive Properties : By forming stable complexes with metal ions, trisodium phosphonate can inhibit corrosion in metal surfaces, which is beneficial in industrial applications .

- Biodegradability : Studies indicate that trisodium phosphonate is biodegradable, reducing its environmental impact and enhancing its safety profile for biological applications .

Case Studies and Research Findings

- Toxicity Studies : Research has shown that while trisodium phosphonate can cause irritation to skin and eyes, it is not classified as highly toxic. The compound exhibits low acute toxicity levels in aquatic organisms, with EC50 values indicating moderate toxicity at concentrations above 10 mg/L .

- Environmental Impact Assessment : A comprehensive survey indicated that trisodium phosphonate does not persist in the environment and is not bioaccumulative. Its degradation products are less harmful compared to the parent compound, making it a safer alternative in various applications .

- Application in Water Treatment : Trisodium phosphonate has been effectively used as a corrosion inhibitor in water treatment systems. Its ability to chelate metal ions helps prevent scale formation and enhances the longevity of equipment .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂₀N₂Na₃O₁₂P₄ |

| Molecular Weight | 502.07 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water |

| Biodegradability | Yes |

Toxicological Data

| Endpoint | Value |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Acute Toxicity (Fish) | EC50 > 10 mg/L |

| Biodegradability | Biodegradable |

Q & A

Q. How can its behavior in aqueous solutions (e.g., aggregation, micelle formation) be characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.